2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a methoxyphenyl group at position 2 and a trifluoromethyl (CF₃) group at position 6. The imidazo[1,2-a]pyridine scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and antiulcer activities . The CF₃ group enhances lipophilicity and metabolic stability, while the methoxyphenyl moiety may influence electronic properties and receptor binding .
Properties
Molecular Formula |
C15H11F3N2O |
|---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-13-7-3-2-5-10(13)12-9-20-8-4-6-11(14(20)19-12)15(16,17)18/h2-9H,1H3 |
InChI Key |
JWQNIFMIQDSSJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor . This reaction is often carried out under mild conditions and can be catalyzed by transition metals or through metal-free oxidation and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of micro-flow technology has been reported to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation can be used to introduce functional groups onto the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve mild temperatures and pressures to maintain the integrity of the imidazo[1,2-a]pyridine core .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, some derivatives have been shown to inhibit the MARK4 protein, which plays a role in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at Position 8
a) 8-Bromo vs. 8-Trifluoromethyl
b) 8-Methyl vs. 8-Trifluoromethyl
- Methyl substituents are common in proton pump inhibitors (e.g., SCH 28080) but may lack the pharmacokinetic advantages of CF₃ .
Substituent Effects at Position 2
a) 2-Methoxyphenyl vs. 2-Chloromethyl
- 2-(Chloromethyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 204927-24-2, ): The chloromethyl group introduces reactivity for further functionalization (e.g., nucleophilic substitution).
b) 2-Thiophenyl vs. 2-Methoxyphenyl
- 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine ():
- Thiophenyl groups enhance aromatic interactions but lack the electron-donating methoxy group, which can modulate fluorescence properties. For example, 2-(2-hydroxyphenyl) derivatives exhibit excited-state intramolecular proton transfer (ESIPT) fluorescence, whereas methoxyphenyl groups may suppress this due to steric and electronic effects .
a) Anticancer Activity
- IP-Se-06 (3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine, ):
- A selenylated derivative with IC₅₀ = 1.8 μM against glioblastoma cells. The selenium atom contributes to redox modulation, unlike the CF₃ group, which primarily affects stability.
- Target Compound :
- CF₃ may enhance cytotoxicity by resisting metabolic deactivation, though direct comparisons require experimental validation.
b) Antiulcer Activity
- SCH 28080 (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, ): Combines antisecretory and cytoprotective effects via H⁺/K⁺-ATPase inhibition. The absence of a cyanomethyl group in the target compound suggests divergent mechanisms, possibly favoring kinase inhibition or receptor antagonism .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
